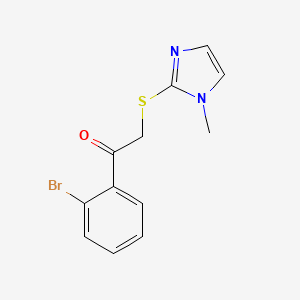
1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is an organic compound that features a bromophenyl group, an imidazole ring, and a thioether linkage. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a halogenation reaction to introduce the bromine atom.
Thioether Formation: The bromophenyl intermediate is then reacted with a thiol derivative of imidazole under basic conditions to form the thioether linkage.
Final Coupling: The final step involves coupling the thioether intermediate with an ethanone derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C12H11BrN2OS |
|---|---|
Molecular Weight |
311.20 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C12H11BrN2OS/c1-15-7-6-14-12(15)17-8-11(16)9-4-2-3-5-10(9)13/h2-7H,8H2,1H3 |
InChI Key |
SRCYTGJBHDMYOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















